Nogalaviketone

説明

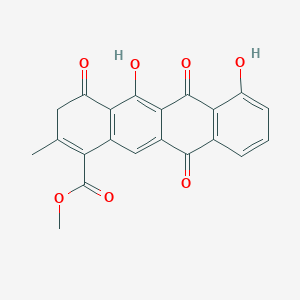

Structure

3D Structure

特性

分子式 |

C21H14O7 |

|---|---|

分子量 |

378.3 g/mol |

IUPAC名 |

methyl 5,7-dihydroxy-2-methyl-4,6,11-trioxo-3H-tetracene-1-carboxylate |

InChI |

InChI=1S/C21H14O7/c1-8-6-13(23)16-10(14(8)21(27)28-2)7-11-17(20(16)26)19(25)15-9(18(11)24)4-3-5-12(15)22/h3-5,7,22,26H,6H2,1-2H3 |

InChIキー |

QHNJNOBWURJIEK-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C2=C(C(=O)C1)C(=C3C(=C2)C(=O)C4=C(C3=O)C(=CC=C4)O)O)C(=O)OC |

製品の起源 |

United States |

Enzymology and Mechanistic Aspects of Nogalaviketone Formation

Polyketide Cyclases (PKCs) in Nogalaviketone Biogenesis

Polyketide cyclases are a class of enzymes that play a pivotal role in the biosynthesis of polyketide natural products, a diverse group of secondary metabolites with a wide range of biological activities. mdpi.complos.orgwikipedia.org In the context of this compound, a specific PKC, SnoaL, is the central catalyst, orchestrating the precise cyclization of a linear polyketide precursor.

SnoaL: A Central Enzyme in Nogalamycin (B1679386) Biosynthesis

SnoaL is a small polyketide cyclase that is indispensable for the biosynthesis of nogalamycin. nih.govresearchgate.netnih.govresearchgate.netnih.gov It belongs to a family of homologous enzymes responsible for ring closure steps in the formation of various polyketide antibiotics. nih.govasm.orgasm.orgembopress.orgdrugbank.com The enzyme from S. nogalater has been extensively studied to elucidate its structure and catalytic mechanism. nih.govnih.gov Structural analyses have revealed that SnoaL adopts a distorted α+β barrel fold, with a hydrophobic interior that accommodates its substrate. nih.govnih.govembopress.org

The specific substrate for SnoaL is nogalonic acid methyl ester (NAME). nih.govresearchgate.netx-mol.com SnoaL catalyzes the final ring-closure step in the formation of the aglycone core of nogalamycin by acting on this specific precursor. nih.govresearchgate.net While other homologous cyclases, such as AcmA, can recognize nogalonic acid methyl ester, they yield a different stereoisomer, auraviketone, highlighting the stringent stereochemical control exerted by SnoaL. drugbank.com The binding of the substrate within the enzyme's active site is primarily driven by hydrophobic interactions, with the architecture of the binding pocket dictating the specificity. nih.gov

The formation of this compound from nogalonic acid methyl ester is achieved through a stereospecific intramolecular aldol (B89426) condensation reaction catalyzed by SnoaL. nih.govnih.govresearchgate.netx-mol.com

The core chemical transformation mediated by SnoaL is an intramolecular aldol condensation. nih.govnih.govresearchgate.netx-mol.com This reaction involves the formation of a new carbon-carbon bond to create the fourth ring of the nogalamycin aglycone. nih.gov

SnoaL employs a catalytic strategy that is distinct from classical aldolases. nih.govnih.govresearchgate.netx-mol.com Unlike Class I aldolases, there is no evidence of a lysine (B10760008) residue in the active site that could form a covalent Schiff base intermediate with the substrate. nih.gov Furthermore, contrary to Class II aldolases, SnoaL's activity is not dependent on a metal ion cofactor; its function remains unperturbed in the presence of metal-chelating agents like EDTA. nih.gov This unique mechanism sets SnoaL and its homologs apart as a distinct family of enzymes for catalyzing aldol condensations. nih.gov

The catalytic activity of SnoaL relies on key amino acid residues within its active site. nih.govnih.govresearchgate.netx-mol.com The invariant residue Aspartic acid 121 (Asp121) plays a crucial role as a general acid/base catalyst. nih.govresearchgate.netembopress.org The proposed mechanism suggests that the reaction is initiated when Asp121 abstracts a proton from the C10 position of the substrate, nogalonic acid methyl ester. nih.gov This generates an enolate intermediate that is stabilized by resonance within the polyketide's extended π-system. nih.govresearchgate.netnih.gov The resulting carbanion then attacks the C9 carbonyl carbon, leading to ring closure and the formation of this compound. nih.gov The protonated Asp121 is then positioned to donate a proton to the newly formed alkoxide. nih.gov Mutagenesis studies have confirmed the critical role of Asp121, as its replacement with alanine (B10760859) results in a catalytically inactive enzyme. nih.gov Other conserved residues, such as Asn33 and Gln105, also contribute to the catalytic process by maintaining the active site architecture and stabilizing intermediates. nih.gov

| Enzyme | Substrate | Product | Key Catalytic Residue |

| SnoaL | Nogalonic acid methyl ester | This compound | Asp121 |

| AcmA | Aklanonic acid methyl ester | Aklaviketone (B47369) | Not specified |

| AcmA | Nogalonic acid methyl ester | Auraviketone | Not specified |

Catalytic Mechanism of this compound Formation by SnoaL

Distinct Catalytic Strategy: Absence of Schiff Base Formation or Metal Ion Cofactor Involvement

Comparative Enzymology of Related Polyketide Cyclases

The formation of this compound is catalyzed by a polyketide cyclase, SnoaL, which facilitates the final ring closure of a linear polyketide chain. This enzyme is part of a larger family of homologous cyclases involved in the biosynthesis of various anthracycline antibiotics.

The polyketide cyclase SnoaL shares significant sequence identity, around 60-65%, with other cyclases that catalyze similar ring-closure reactions in the biosynthesis of other anthracyclines. nih.gov These homologous enzymes include AknH from the aclarubicin (B47562) pathway in Streptomyces galilaeus, DnrD from the daunorubicin (B1662515) pathway in Streptomyces peucetius, DauD from the daunorubicin pathway in Streptomyces sp. strain C5, and RdmA from the rhodomycin (B1170733) pathway in Streptomyces purpurascens. nih.gov

These enzymes are all small proteins, typically around 140 amino acids long, and catalyze an intramolecular aldol condensation to form the fourth ring of the anthracycline aglycone. nih.govembopress.org Despite their sequence similarities and shared catalytic function, a key distinction lies in the stereochemistry of their products. nih.gov Structural analysis reveals that these cyclases share a common α+β barrel fold, with a hydrophobic interior that binds the substrate. nih.govembopress.org The catalytic mechanism does not rely on the typical Schiff base formation or a metal ion cofactor seen in classical aldolases. nih.govebi.ac.uk Instead, an invariant aspartate residue (Asp121 in SnoaL) acts as a crucial acid/base catalyst in the reaction. nih.govebi.ac.uk

| Enzyme | Function | Organism |

| SnoaL | Nogalonic acid methyl ester cyclase | Streptomyces nogalater |

| AknH | Aklanonic acid methyl ester cyclase | Streptomyces galilaeus |

| DnrD | Daunorubicin/doxorubicin (B1662922) biosynthesis cyclase | Streptomyces peucetius |

| DauD | Daunorubicin biosynthesis cyclase | Streptomyces sp. C5 |

| RdmA | Rhodomycin biosynthesis cyclase | Streptomyces purpurascens |

A fascinating aspect of this enzyme family is the stereochemical diversity of their products. While most anthracycline cyclases, such as AknH, DnrD, and DauD, produce a product with a 9R, 10R stereochemistry, SnoaL is unique in generating a product with 9S, 10R stereochemistry. nih.gov This difference at the C9 position is a critical determinant for the final structure of the antibiotic. The aglycone of nogalamycin possesses a distinct 7S, 9S, 10R configuration, which sets it apart from many other anthracyclines that have a 7S, 9R, 10R stereochemistry. researchgate.net

The molecular basis for this stereochemical switch has been a subject of detailed investigation. Crystal structure comparisons between SnoaL and AknH, coupled with site-directed mutagenesis, have identified key amino acid residues in the active site that control the stereochemical outcome. ebi.ac.uk

Initial hypotheses pointed to a single amino acid substitution at position 15 (phenylalanine in SnoaL versus tyrosine in AknH) as the primary determinant of stereochemistry. embopress.org However, mutating Phe15 to Tyr in SnoaL did not alter the stereochemistry of the product, indicating that other residues are involved. embopress.org Further studies revealed that two specific amino acid substitutions near the catalytic Asp121 residue are critical. In AknH, residues Tyr15 and Asn51 are found in this region. When these were replaced with their counterparts from SnoaL (phenylalanine and leucine, respectively), the mutant AknH enzyme lost its stereoselectivity, producing a mix of stereoisomers. ebi.ac.uk This demonstrates that the interplay of these specific residues within the active site pocket dictates the precise folding of the substrate, thereby controlling the stereochemistry of the cyclization reaction.

Stereoselectivity in Product Formation (C9-S vs. C9-R Stereochemistry)

Downstream Enzymatic Modifications Involving this compound

Following its formation, this compound undergoes further enzymatic transformations that are essential for the biosynthesis of the final nogalamycin molecule.

This compound is a substrate for a class of reductases that are homologous to aklaviketone reductases found in other anthracycline pathways. These enzymes, including SnoaF from S. nogalater, DnrE from S. peucetius, DauE from Streptomyces sp. C5, and AknU from S. galilaeus, catalyze the reduction of the C-7 keto group. researchgate.netkegg.jpvcu.edu This reduction is a crucial step in the formation of the aklavinone (B1666741) aglycone, a common precursor for several important anthracycline antibiotics. kegg.jp These enzymes typically use NAD(P)H as a cofactor to produce aklavinone from aklaviketone. kegg.jp

| Enzyme | Function | Organism |

| SnoaF | This compound/aklaviketone reductase | Streptomyces nogalater |

| DnrE | Aklaviketone reductase | Streptomyces peucetius |

| DauE | Aklaviketone reductase | Streptomyces sp. C5 |

| AknU | Aklaviketone reductase | Streptomyces galilaeus |

In an interesting and alternative pathway step, this compound can also be acted upon by an enzyme classified as this compound lyase (ring-opening), with the EC number 5.5.1.26. enzyme-database.orggenome.jp This enzyme, also known as methyl nogalonate cyclase or SnoaL, catalyzes the reversible reaction where this compound is converted to methyl nogalonate through a ring-opening mechanism. genome.jpqmul.ac.ukenzyme-database.org This enzymatic activity highlights the complex and sometimes non-linear nature of biosynthetic pathways, where an intermediate can be channeled in different directions by the same or different enzymes under various conditions. The enzyme was characterized from Streptomyces nogalater and is involved in the biosynthesis of nogalamycin. enzyme-database.orggenome.jpqmul.ac.uk

Genetic and Molecular Biology of Nogalaviketone Production

Biosynthetic Gene Clusters Encoding Nogalaviketone Formation

The genetic instructions for this compound synthesis are encoded within a specific BGC in Streptomyces. These clusters are a hallmark of secondary metabolite production in actinomycetes, grouping together all the necessary genes for the biosynthesis, regulation, and sometimes, resistance to the produced compound.

The nogalamycin (B1679386) BGC from Streptomyces nogalater has been extensively studied to understand the formation of this compound. nih.govresearchgate.net Initial analysis of an 11 kb region of the S. nogalater genome identified genes responsible for the early steps in anthracycline biosynthesis. nih.gov This included the genes for a minimal polyketide synthase (PKS), which is the core machinery for building the carbon skeleton of the molecule. nih.gov Subsequent research characterized a larger 20-kb DNA region, leading to the identification of the entire nogalamycin BGC. researchgate.netkegg.jp

The BGC in S. nogalater is not only responsible for the synthesis of the this compound aglycone but also for the production and attachment of its characteristic sugar moieties. researchgate.netresearchgate.net The cluster contains genes encoding a type II PKS, along with tailoring enzymes such as cyclases, oxygenases, and methyltransferases that are essential for the transformation of the initial polyketide chain into this compound. researchgate.netasm.org A regulatory gene, snoA, has also been identified within the cluster, which is believed to control the expression of the biosynthetic genes. nih.gov

The functions of many of these genes have been elucidated through sequence comparisons with other known anthracycline BGCs, such as those for aclacinomycin, daunorubicin (B1662515), and steffimycin, as well as through genetic complementation experiments. nih.govasm.org For instance, transferring the minimal PKS genes from S. nogalater into a Streptomyces galilaeus mutant blocked in aclacinomycin biosynthesis resulted in the production of hybrid compounds, confirming the function of these genes. nih.gov

Table 1: Key Gene Clusters Involved in Anthracycline Biosynthesis

| Species | Antibiotic | Key Features of the Gene Cluster |

| Streptomyces nogalater | Nogalamycin | Contains genes for a type II PKS, tailoring enzymes for this compound formation, and sugar biosynthesis. nih.govresearchgate.net |

| Streptomyces peucetius | Daunorubicin/Doxorubicin (B1662922) | Well-characterized cluster used for comparative analysis of this compound pathway genes. asm.org |

| Streptomyces galilaeus | Aclacinomycins | Its mutants have been used in heterologous expression studies to verify gene function from the nogalamycin cluster. nih.gov |

| "Streptomyces steffisburgensis" | Steffimycin | Shares homologous genes for early biosynthetic steps with the nogalamycin cluster. asm.org |

The core of this compound biosynthesis is the type II polyketide synthase (PKS). This multi-enzyme complex is responsible for the iterative condensation of acetate (B1210297) units to form the polyketide backbone. asm.org In S. nogalater, the minimal PKS is encoded by three open reading frames (ORFs). nih.gov Following the synthesis of the polyketide chain, a series of associated or "tailoring" enzymes modify it to create the final structure of this compound.

The process involves several key enzymatic steps:

Methylation: The polyketide intermediate, nogalonic acid, is methylated by a C-10 carboxyl-methyl transferase, SnoaC. asm.org

Cyclization: The fourth ring of the anthracycline structure is formed by the action of a nogalonic acid methyl ester cyclase, SnoaL. researchgate.netasm.org This enzyme catalyzes an intramolecular aldol (B89426) condensation to yield this compound. embopress.org The crystal structure of SnoaL has been solved, revealing a unique catalytic mechanism for this ring closure that does not rely on the typical Schiff base formation or a metal ion cofactor. researchgate.netembopress.org

Reduction: A ketoreductase, SnoaF, is responsible for the reduction of a ketone group on the molecule. kegg.jpresearchgate.net

The function of these genes has been assigned based on sequence homology to well-characterized enzymes from other anthracycline pathways and through biochemical studies of the expressed proteins. researchgate.netkegg.jpasm.org Bioinformatics tools play a crucial role in the initial annotation of these genes by predicting their function based on conserved protein domains and sequence similarity to known enzymes. nih.govgithub.comnih.gov

Table 2: Key Enzymes in this compound Biosynthesis and Their Functions

| Gene | Enzyme | Function |

| snoaC | Nogalonic acid methyltransferase | Methylates nogalonic acid. asm.org |

| snoaL | Nogalonic acid methyl ester cyclase | Catalyzes the final ring closure to form this compound. researchgate.netasm.orgembopress.org |

| snoaF | This compound/aklaviketone (B47369) reductase | Reduces a ketone group on the aglycone. kegg.jpresearchgate.net |

| Minimal PKS genes | Polyketide Synthase | Synthesizes the initial polyketide backbone. nih.govasm.org |

Characterization of Gene Clusters in Streptomyces Species (e.g., Streptomyces nogalater)

Genetic Engineering and Pathway Manipulation Strategies

The elucidation of the this compound BGC has opened avenues for genetic engineering and pathway manipulation. These strategies aim to either produce this compound and its derivatives in more amenable host organisms or to create novel anthracycline structures with potentially improved therapeutic properties.

Heterologous expression, the process of expressing genes in a non-native organism, is a powerful tool for studying and producing natural products like this compound. mdpi.com Streptomyces species such as Streptomyces albus and Streptomyces coelicolor are commonly used as heterologous hosts due to their well-characterized genetics and their inherent ability to produce secondary metabolites. asm.org

The entire nogalamycin BGC has been successfully expressed in S. albus, leading to the production of nogalamycin. researchgate.net This demonstrates that the host machinery can correctly express the genes and supply the necessary precursors for the biosynthesis of the final product. researchgate.net Furthermore, expressing fragments of the BGC in different heterologous hosts, like S. galilaeus and S. peucetius mutants, has been instrumental in confirming gene function and in generating hybrid anthracycline compounds. researchgate.net This approach is particularly useful for overcoming challenges associated with the native producer, such as slow growth or low product titers. mdpi.com

Combinatorial biosynthesis involves mixing and matching genes from different biosynthetic pathways to create novel chemical structures. nih.gov This strategy has been applied to the this compound pathway to generate a diverse array of "unnatural" natural products. researchgate.net By expressing genes from the nogalamycin cluster in hosts that produce other anthracyclines, researchers have created hybrid molecules with modified aglycones or sugar moieties. researchgate.net

This approach allows for the systematic exploration of the structure-activity relationship of anthracyclines, potentially leading to the discovery of new drug candidates with improved efficacy or reduced toxicity. nih.govnih.gov The modular nature of type II PKSs and the promiscuity of some tailoring enzymes make them particularly amenable to this type of engineering. nih.gov

A key strategy within combinatorial biosynthesis is the engineering of post-PKS tailoring enzymes. researchgate.net These enzymes are responsible for the structural diversification of the polyketide scaffold. By introducing, deleting, or swapping these enzymes, the final structure of the anthracycline can be significantly altered. nih.gov

For example, the cyclases that form the fourth ring of the anthracycline core, like SnoaL, determine the stereochemistry at a key position. embopress.org Swapping these cyclases can lead to different ring closures and novel aglycone structures. researchgate.net Similarly, oxygenases and methyltransferases can be introduced from other pathways to add or modify functional groups on the this compound scaffold, further expanding its chemical diversity. nih.gov This targeted engineering of tailoring enzymes is a powerful approach for the rational design of new anthracycline analogues. uni-hannover.def1000research.com

Combinatorial Biosynthesis Approaches for Diversifying Anthracycline Structures

Directed Mutagenesis for Altered Reaction Outcomes and Stereochemical Control

Directed mutagenesis is a powerful molecular biology technique used to make specific and intentional changes to a DNA sequence, thereby altering the structure and function of the encoded protein. neb.com This method is pivotal in studying protein function, engineering enzymes with novel properties, and redirecting metabolic pathways to produce new or modified compounds. neb.comthermofisher.com In the context of this compound and the broader nogalamycin biosynthetic pathway, directed mutagenesis has been instrumental in elucidating enzymatic mechanisms and generating structural diversity.

The cyclization of the polyketide chain is a critical step in forming the characteristic aromatic ring system of this compound. This reaction is catalyzed by the polyketide cyclase SnoaL, which facilitates an intramolecular aldol condensation to convert nogalonic acid methyl ester into this compound. researchgate.net Structural and functional studies, heavily reliant on site-directed mutagenesis, have revealed that SnoaL employs a catalytic mechanism distinct from classical aldolases. embopress.org Instead of using a Schiff base intermediate or a metal cofactor, SnoaL utilizes a key amino acid residue, Aspartate-121 (Asp121), which acts as an acid/base catalyst. researchgate.netembopress.org Mutagenesis of this invariant residue has been shown to abolish or severely diminish catalytic activity, confirming its essential role in the ring closure reaction. The enzyme stabilizes the enolate intermediate through the delocalization of electrons across the substrate's extended π system. embopress.org

Beyond the core cyclase, mutagenesis of other enzymes in the nogalamycin pathway has demonstrated the potential for creating novel anthracyclines. The pathway involves several tailoring enzymes that modify the this compound aglycone. For instance, SnoK and SnoN are two homologous non-heme iron- and α-ketoglutarate-dependent enzymes that catalyze remarkably different late-stage reactions. pnas.org SnoK is responsible for an unusual C5′′–C2 carbocyclization that covalently attaches the nogalamine sugar to the anthracycline core, while SnoN catalyzes an epimerization at the adjacent C4′′ carbon. pnas.orgresearchgate.net Site-directed mutagenesis studies on these enzymes have helped to probe their unique catalytic mechanisms. pnas.org Similarly, mutagenesis of ketoreductase (KR) domains in other polyketide synthases has shown that specific amino acid substitutions can switch the stereochemistry of the resulting hydroxyl group, a principle that can be applied to alter polyketide structures rationally. nih.gov

These findings underscore the utility of directed mutagenesis not only for understanding fundamental enzymatic mechanisms but also as a tool for combinatorial biosynthesis, enabling the creation of new-to-nature compounds by altering reaction outcomes and controlling stereochemistry.

| Enzyme | Organism/Pathway | Mutation Target | Outcome of Mutagenesis | Reference |

| SnoaL | Streptomyces nogalater (Nogalamycin biosynthesis) | Asp121 | Abolished or significantly reduced aldol condensation activity, confirming its role as the key catalytic residue. | embopress.org |

| eryKR1 | Erythromycin PKS | F141W, P144G (Double Mutant) | Switched stereochemistry of alcohol product from (2S, 3R) to (2S, 3S). | nih.gov |

| SnogD | Streptomyces nogalater (Nogalamycin biosynthesis) | His25, His301 | Critical for glycosyltransferase activity; His25 identified as a likely catalytic base. | ki.se |

| SnoN/SnoK | Streptomyces nogalater (Nogalamycin biosynthesis) | Various active site residues | Helped elucidate the distinct mechanisms of epimerization (SnoN) and C-C bond formation (SnoK). | pnas.org |

Genome Mining for Novel Polyketide Cyclases and Related Biosynthetic Machinery

Genome mining has emerged as a transformative strategy for the discovery of novel natural products and the enzymes that produce them. escholarship.org With the proliferation of microbial genome sequencing, researchers can now systematically search for biosynthetic gene clusters (BGCs) that encode the machinery for synthesizing complex molecules like polyketides. cmu.edu These BGCs often contain genes for polyketide synthases (PKSs), as well as tailoring enzymes such as cyclases, oxygenases, and transferases that are responsible for generating vast structural diversity. mdpi.com

The search for novel polyketide cyclases, enzymes homologous to SnoaL, is a key focus of genome mining efforts. embopress.org By using known cyclase sequences as queries in bioinformatic tools like BLAST, researchers can identify putative cyclase genes within uncharacterized BGCs. embopress.orgmdpi.com This approach can uncover enzymes with different substrate specificities or those that catalyze alternative cyclization patterns, leading to novel polyketide scaffolds. For example, the deletion of cyclase genes in a BGC can lead to the accumulation of shunt products, which reveals the role of the cyclase in guiding the correct folding of the polyketide chain. mdpi.com

Recent genome mining studies have successfully identified a wealth of novel biosynthetic machinery. Global genome mining in fungi has uncovered BGCs for polyketide-terpenoid hybrids that utilize unusual cyclase families, distinct from previously known pathways. nih.govnih.gov Characterization of these clusters has not only yielded new molecules but has also expanded our understanding of how nature achieves structural diversification. For instance, replacing a native terpene cyclase gene with a homolog from another fungus led to the production of an entirely new hybrid compound. rsc.orgresearchgate.net Furthermore, computational methods and machine learning algorithms, such as Seq2PKS, are being developed to better predict the chemical structures of polyketides directly from the genetic sequence of their BGCs, streamlining the discovery process. cmu.edu These integrated approaches, combining genomics and metabolomics, are crucial for tapping into the vast, unexploited reservoir of microbial chemistry to find new enzymes and bioactive compounds. cmu.edud-nb.info

| Discovery | Organism Type | Mining Strategy | Outcome | Reference |

| Polyketide-Diterpenoid Hybrids | Endophytic Fungus (Aspergillus versicolor) | Targeted mining for hybrid BGCs | Identification of novel terpene cyclases and P450 monooxygenases, leading to seven new analogues. | rsc.org |

| Unusual Polyketide-Terpenoid Hybrids | Fungi | Global genome mining for Pyr4-family terpene cyclases | Discovery of BGCs with a distinct biosynthetic mechanism; replacement of a cyclase (MfmH) with a homologue (OcdTC) produced a new hybrid molecule. | nih.govnih.govresearchgate.net |

| Pentangumycin BGC | Streptomyces sp. TÜ 6078 | BAC library screening and sequencing | Identification of the pen gene cluster, including two cyclase genes (penL, penF) and a cyclase/aromatase (penQ). | mdpi.com |

| Lobatamide A | Gynuella sunshinyii (Plant Symbiont) | Mining for architecturally diverse oxidation modules in trans-AT PKSs | Identification of a culturable bacterial source for a potent cytotoxin and characterization of novel oxygenation modules. | d-nb.info |

Advanced Research Perspectives and Future Directions in Nogalaviketone Studies

Integration of Bioinformatics and Computational Approaches in Polyketide Research

The study of nogalaviketone, an aromatic polyketide, and its biosynthetic pathway has been significantly advanced by the integration of bioinformatics and computational tools. These approaches are crucial for understanding the complex enzymatic reactions involved in the synthesis of polyketides, a diverse group of natural products with significant pharmacological relevance. plos.orgwikipedia.org

Bioinformatics has become an indispensable tool in natural products research, with a key challenge being the accurate translation of genetic sequence data from a biosynthetic gene cluster into chemical information, such as enzymatic function or the final product's structure. nih.gov Type II polyketide synthases (PKSs), like those involved in this compound biosynthesis, are particularly well-studied models for these bioinformatic applications. nih.gov

Computational analysis of PKS gene clusters allows for the prediction of the chemical structures of the resulting secondary metabolites. plos.org For instance, in silico analysis of both modular and iterative PKS gene clusters has shown promise in deciphering the "biosynthetic code" and predicting the final polyketide products from uncharacterized gene clusters found in newly sequenced genomes. plos.org This predictive power is enhanced by methods like profile Hidden Markov Model analysis, which can distinguish between modular and iterative PKS proteins. plos.org Furthermore, structural modeling of ketosynthase (KS) domains has revealed correlations between the size of the polyketide product and the volume of the active site pocket, offering clues to the number of chain extensions in iterative PKSs. plos.org

The producer organism of nogalamycin (B1679386), Streptomyces nogalater, provides a case study for the application of these computational methods. drugbank.compdbe-kb.orgqmul.ac.ukexpasy.orggenome.jp By analyzing the genome of this and related actinomycetes, researchers can identify PKS and nonribosomal peptide synthetase (NRPS) gene clusters, many of which are predicted to synthesize novel chemical entities. mdpi.com Such "genome mining" has been instrumental in discovering new natural products. plos.org

The integration of these computational approaches not only accelerates the discovery of novel polyketides but also deepens our understanding of the enzymology, evolution, and structural diversity of type II PKS products. nih.gov

Rational Design and Enzyme Engineering for Novel this compound Derivatives

The generation of novel this compound derivatives with potentially improved therapeutic properties is a key area of research, heavily reliant on rational design and enzyme engineering. nih.gov These strategies aim to modify the structure of biosynthetic enzymes to alter their activity, specificity, and stability, thereby producing new chemical compounds. patsnap.com

Rational design leverages a deep understanding of the relationship between a protein's structure and its function to predict beneficial mutations. This approach is faster and less labor-intensive than directed evolution, which involves creating and screening large libraries of enzyme variants. For this compound, this involves modifying enzymes in the nogalamycin biosynthetic pathway, such as the polyketide cyclase SnoaL, which catalyzes the formation of this compound from nogalonic acid methyl ester. nih.govresearchgate.net

Key enzymes in the nogalamycin pathway and their roles:

| Enzyme | Gene Name | Function |

| Nogalonic acid methyl ester cyclase | snoaL | Catalyzes the intramolecular aldol (B89426) condensation of nogalonic acid methyl ester to form this compound. qmul.ac.uknih.gov |

| Polyketide Synthase (PKS) | various | Assembles the initial polyketide backbone from simple carboxylic acid units. nih.gov |

By understanding the crystal structure and catalytic mechanism of enzymes like SnoaL, researchers can use site-directed mutagenesis to introduce specific changes. nih.gov For example, the invariant residue Asp121 in SnoaL acts as a crucial acid/base catalyst, and modifying residues around the active site could alter substrate binding and the subsequent cyclization reaction, leading to novel anthracycline structures. nih.gov

Combinatorial biosynthesis, which involves expressing genes from different biosynthetic pathways in a heterologous host, is another powerful technique. nih.gov This approach, combined with rational enzyme engineering, offers a promising route to creating new anthracyclines with potentially improved toxicity profiles. nih.gov The complexity of chemical synthesis for these molecules makes biosynthetic methods particularly attractive. nih.gov

Semi-rational approaches, which combine elements of both rational design and directed evolution, can also be employed. These methods target specific residues for mutation based on structural and functional data, creating "smart" libraries that are more likely to yield desired outcomes. nih.gov

Elucidation of Non-Enzymatic Transformations and Shunt Product Formation

In the intricate biosynthetic pathway of nogalamycin, not all transformations are strictly enzyme-catalyzed. The formation of this compound itself involves a non-enzymatic step following the initial enzymatic cyclization. The enzyme SnoaL catalyzes the intramolecular aldol condensation of nogalonic acid methyl ester (NAME) to form an intermediate, but the subsequent elimination of water to yield the final, more stable aromatic structure of this compound occurs slowly and non-enzymatically. nih.gov

The biosynthesis of complex natural products is often accompanied by the formation of shunt products. These are metabolites that arise when an intermediate in a metabolic pathway is diverted from its intended route, either through non-enzymatic reactions or by the action of enzymes with broad substrate specificity. researchgate.net In the context of nogalamycin biosynthesis, the deletion of genes encoding specific tailoring enzymes can lead to the accumulation of such shunt products. For example, the deletion of the urdM gene in the urdamycin A pathway, which is related to nogalamycin biosynthesis, results in the accumulation of rabelomycin (B1204765) and urdamycin L. researchgate.net

Understanding these non-enzymatic steps and the formation of shunt products is critical for several reasons. Firstly, it provides a more complete picture of the biosynthetic pathway. Secondly, some shunt products may possess their own interesting biological activities. Finally, from a production standpoint, minimizing the formation of undesirable shunt products is essential for maximizing the yield of the desired compound, this compound, and its downstream derivatives. The study of these alternative reactions can also provide insights into the chemical reactivity of the intermediates, which can be exploited for the chemo-enzymatic synthesis of novel compounds.

Exploration of Broader Metabolic Networks and Interconnections in Producer Organisms

The biosynthesis of this compound does not occur in isolation but is embedded within the broader metabolic network of the producer organism, Streptomyces nogalater. drugbank.compdbe-kb.org Understanding these intricate networks is crucial for optimizing the production of this compound and for uncovering novel regulatory mechanisms. plos.orgnih.gov

Genome-scale metabolic network models (GSMNMs) are powerful tools for studying the metabolism of an organism at a systems level. nih.gov These models, reconstructed from genomic and experimental data, can predict metabolic fluxes and the effects of genetic perturbations. nih.gov For Streptomyces, a genus known for its prolific production of secondary metabolites, these models can help identify precursor supply routes and competing metabolic pathways that might draw resources away from this compound biosynthesis. wikipedia.org

Visualizing these complex networks through software like Pathway Tools allows researchers to explore the connections between primary and secondary metabolism. nih.govmdpi.com For example, the building blocks for the polyketide chain of this compound, acetate (B1210297) and propionate, are derived from central carbon metabolism. nih.gov By analyzing the metabolic network, researchers can identify potential bottlenecks in the supply of these precursors and engineer the organism to enhance their availability.

Furthermore, the study of metabolic networks can reveal the evolutionary plasticity of these pathways. plos.org The modular nature of polyketide synthases and the prevalence of multiple gene clusters in Streptomyces suggest a history of gene duplication, recombination, and horizontal gene transfer, driving the evolution of metabolic diversity. plos.org Analyzing these evolutionary relationships can provide insights into the functions of uncharacterized genes within the this compound biosynthetic cluster and in other cryptic pathways. plos.orgnih.govnih.gov

Development of High-Throughput Screening Assays for Enzyme Activity and Specificity

To efficiently engineer enzymes for the production of novel this compound derivatives and to discover new inhibitors, the development of high-throughput screening (HTS) assays is essential. nih.govbellbrooklabs.com HTS allows for the rapid testing of large libraries of enzyme variants or small molecules, making it a cornerstone of drug discovery and enzyme engineering. plos.orgresearchgate.net

For enzymes involved in the this compound pathway, such as SnoaL, assays can be designed to measure their catalytic activity. nih.gov These assays typically use labeled substrates or coupled enzyme systems that produce a detectable signal, such as fluorescence or luminescence, upon reaction. nih.govresearchgate.net For example, a fluorescence-based assay could be developed to monitor the conversion of nogalonic acid methyl ester to this compound.

A significant challenge in HTS is the need for purified enzymes. plos.org However, methods utilizing activity-based probes (ABPs) can overcome this limitation by allowing assays to be performed in complex biological samples like cell lysates. plos.org ABPs form a covalent bond with their target enzyme, enabling the correlation of target labeling with the inhibition of substrate turnover. plos.org

The robustness and reliability of an HTS assay are critical for generating meaningful results. nih.gov Key performance metrics include the Z-factor and the signal-to-background ratio, which indicate the assay's suitability for large-scale screening. nih.gov Once initial "hits" are identified, further assays are required to confirm their activity and determine their selectivity, eliminating false positives and compounds that interfere with the assay itself. bellbrooklabs.com

The development of sophisticated HTS assays will accelerate the discovery of novel this compound-based compounds and provide valuable tools for probing the function and specificity of the enzymes involved in their biosynthesis. creative-enzymes.com

Q & A

What experimental protocols are recommended for synthesizing Nogalaviketone with high purity, and how can reproducibility challenges be addressed?

Methodological Answer:

- Synthesis Design : Use stepwise purification techniques (e.g., column chromatography, recrystallization) to isolate intermediates, ensuring minimal side-product formation. Reference established protocols for ketone-containing compounds .

- Purity Validation : Employ HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. Report retention times and spectral peaks in supplementary materials .

- Reproducibility : Document solvent ratios, temperature gradients, and catalyst concentrations in detail. Cross-validate results via independent replication by a second researcher .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。